molecular formula C10H10BrFO2 B15301805 Methyl 4-(2-bromoethyl)-3-fluorobenzoate

Methyl 4-(2-bromoethyl)-3-fluorobenzoate

Cat. No.: B15301805
M. Wt: 261.09 g/mol
InChI Key: UNYOUQZPFDGVKH-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethyl)-3-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a bromoethyl and a fluorine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoethyl)-3-fluorobenzoate typically involves the esterification of 4-(2-bromoethyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with new functional groups.

    Reduction: Formation of 4-(2-bromoethyl)-3-fluorobenzyl alcohol.

    Oxidation: Formation of 4-(2-bromoethyl)-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Methyl 4-(2-bromoethyl)-3-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 4-(2-chloroethyl)-3-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    Methyl 4-(2-bromoethyl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine. It may have different physicochemical properties and applications.

    Methyl 4-(2-bromoethyl)-3-methylbenzoate: Similar structure but with a methyl group instead of fluorine. It may have different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the bromoethyl and fluorine substituents, which confer specific reactivity and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)-3-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)8-3-2-7(4-5-11)9(12)6-8/h2-3,6H,4-5H2,1H3

InChI Key

UNYOUQZPFDGVKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCBr)F

Origin of Product

United States

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